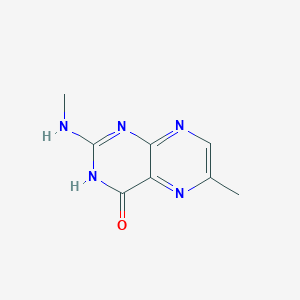
6-Methyl-2-(methylamino)pteridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(methylamino)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methyl isocyanate, followed by methylation using methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various nucleophiles can replace the methylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with different functional groups.
科学研究应用
6-Methyl-2-(methylamino)pteridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-Methyl-2-(methylamino)pteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
6-Methylpterin: Lacks the methylamino group but shares the pteridine core structure.
2-Aminopterin: Contains an amino group instead of a methylamino group.
4-Hydroxy-6-methylpteridine: Similar structure with a hydroxyl group at the 4-position.
Uniqueness: 6-Methyl-2-(methylamino)pteridin-4(1H)-one is unique due to the presence of both a methyl group and a methylamino group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
64882-33-3 |
|---|---|
分子式 |
C8H9N5O |
分子量 |
191.19 g/mol |
IUPAC 名称 |
6-methyl-2-(methylamino)-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)13-8(9-2)12-6/h3H,1-2H3,(H2,9,10,12,13,14) |
InChI 键 |
YPYSLOUNYSPBOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



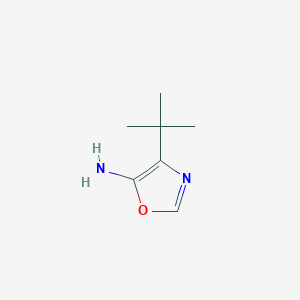
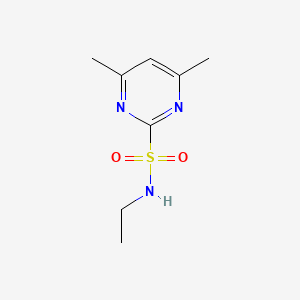


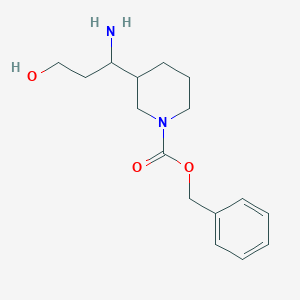
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
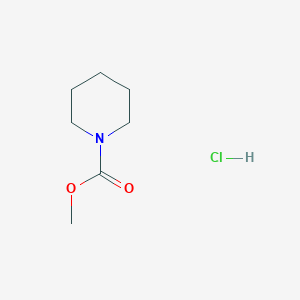
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
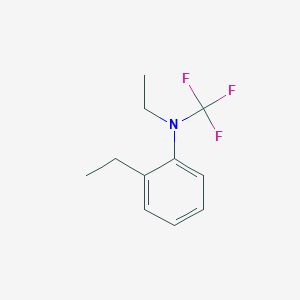
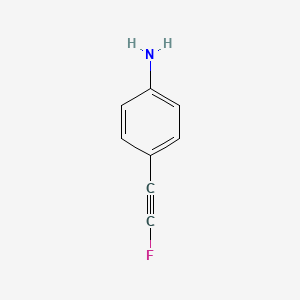
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
